molecular formula C14H22O4P- B14719823 2-ethylhexyl phenyl phosphate CAS No. 20403-99-0

2-ethylhexyl phenyl phosphate

Cat. No.: B14719823
CAS No.: 20403-99-0
M. Wt: 285.30 g/mol
InChI Key: UGIWGFXQNPWKPR-UHFFFAOYSA-M
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Description

2-ethylhexyl phenyl phosphate: is an organophosphate compound with the molecular formula C14H23O4P . It is commonly used as a plasticizer and flame retardant in various industrial applications. The compound is known for its ability to enhance the flexibility and durability of materials, making it a valuable additive in the production of plastics, rubber, and other synthetic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylhexyl phenyl phosphate typically involves the esterification of phenol with 2-ethylhexanol in the presence of a phosphoric acid derivative. One common method includes the reaction of phosphorus oxychloride with 2-ethylhexanol under controlled conditions. The reaction is carried out in a reaction kettle with a molar ratio of phosphorus oxychloride to 2-ethylhexanol of 1:1.5-2.5. The mixture is stirred at 15-25°C for 1-3 hours, followed by the removal of hydrogen chloride gas and further reaction at 40-70°C for 1-4 hours .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-ethylhexyl phenyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized by hydroxyl radicals, leading to the formation of oxidized products.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.

    Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions, resulting in the formation of phenol and 2-ethylhexanol.

Common Reagents and Conditions:

    Oxidation: Hydroxyl radicals (OH) are commonly used as oxidizing agents.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

    Hydrolysis: Acidic or basic solutions are used to hydrolyze the ester bonds.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Substitution: Substituted phenyl phosphates.

    Hydrolysis: Phenol and 2-ethylhexanol.

Scientific Research Applications

2-ethylhexyl phenyl phosphate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-ethylhexyl phenyl phosphate involves its interaction with various molecular targets and pathways. The compound can act as an endocrine disruptor by mimicking or interfering with the action of natural hormones. It can bind to hormone receptors, altering their normal function and leading to various physiological effects. Additionally, the compound can undergo biotransformation in living organisms, resulting in the formation of metabolites that may have different biological activities .

Comparison with Similar Compounds

    Bis(2-ethylhexyl) phosphate: Similar in structure but lacks the phenyl group.

    Tris(2-ethylhexyl) phosphate: Contains three 2-ethylhexyl groups instead of one phenyl group.

    Triphenyl phosphate: Contains three phenyl groups instead of 2-ethylhexyl groups.

Uniqueness: 2-ethylhexyl phenyl phosphate is unique due to its combination of a phenyl group and a 2-ethylhexyl group, which imparts specific chemical and physical properties. This combination allows it to function effectively as both a plasticizer and a flame retardant, making it a versatile compound in various industrial applications .

Properties

CAS No.

20403-99-0

Molecular Formula

C14H22O4P-

Molecular Weight

285.30 g/mol

IUPAC Name

2-ethylhexyl phenyl phosphate

InChI

InChI=1S/C14H23O4P/c1-3-5-9-13(4-2)12-17-19(15,16)18-14-10-7-6-8-11-14/h6-8,10-11,13H,3-5,9,12H2,1-2H3,(H,15,16)/p-1

InChI Key

UGIWGFXQNPWKPR-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)COP(=O)([O-])OC1=CC=CC=C1

Origin of Product

United States

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